molecular formula C14H17BrN2O3S B2610510 1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate CAS No. 55899-13-3

1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B2610510
CAS No.: 55899-13-3
M. Wt: 373.27
InChI Key: CMDGFAPRZQBXJY-UHFFFAOYSA-M
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Description

1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound with the molecular formula C14H17BrN2O3S and a molecular weight of 373.27 g/mol . This compound is known for its unique structural properties, which include a pyridinium ion substituted with an amino group and a bromine atom, paired with a sulfonate anion derived from 2,4,6-trimethylbenzene. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

The synthesis of 1-amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the bromination of 3-aminopyridine to form 1-amino-3-bromopyridine. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonic acid under suitable conditions to yield the final product . The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridinium ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate exerts its effects is primarily through its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The sulfonate group enhances the compound’s solubility and stability, making it more effective in biological systems.

Comparison with Similar Compounds

1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate can be compared with other similar compounds such as:

    1-Amino-3-chloropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-Amino-3-iodopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate: Contains an iodine atom, which can form stronger halogen bonds compared to bromine.

    1-Amino-3-fluoropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate: The fluorine atom provides different electronic properties, affecting the compound’s reactivity and interactions.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

3-bromopyridin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C5H6BrN2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-5-2-1-3-8(7)4-5/h4-5H,1-3H3,(H,10,11,12);1-4H,7H2/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDGFAPRZQBXJY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC(=C[N+](=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-13-3
Record name 1-amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate
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